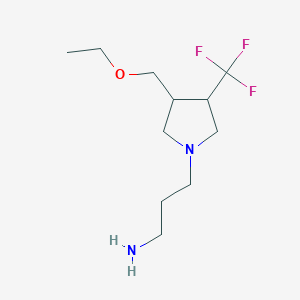
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H15FN2O4S2 This compound is known for its unique chemical structure, which includes both sulfonyl and sulfamoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-aminophenethylamine with benzene-1-sulfonyl chloride to form an intermediate, which is then treated with sulfuryl fluoride to introduce the sulfonyl fluoride group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as the laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the sulfamoyl group.
Benzenesulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the aminophenethyl and sulfamoyl groups.
Uniqueness
3-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
21316-01-8 |
|---|---|
Formule moléculaire |
C14H15FN2O4S2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-2-1-3-14(10-13)23(20,21)17-9-8-11-4-6-12(16)7-5-11/h1-7,10,17H,8-9,16H2 |
Clé InChI |
ULUUEIYIGJBZEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)NCCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
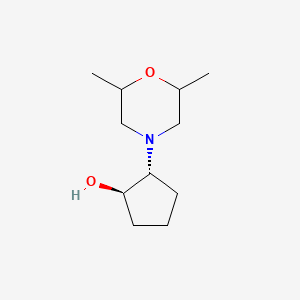
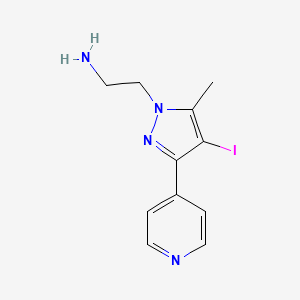
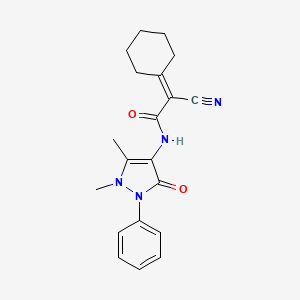
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
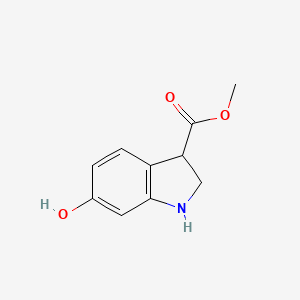
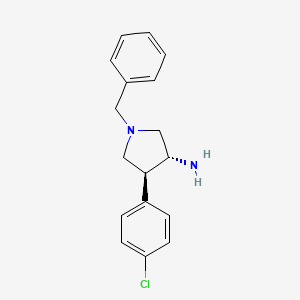
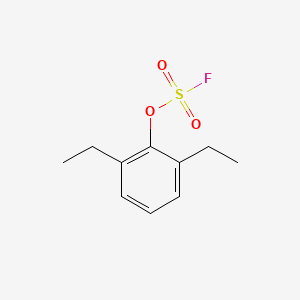

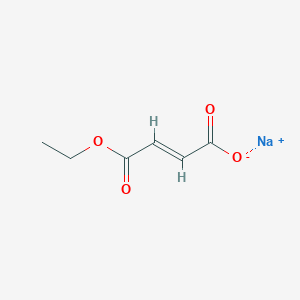

![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
